2-Chloro-1-[3-(3-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Description
2-Chloro-1-[3-(3-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone is a pyrazoline derivative featuring a dihydropyrazole core substituted with a 3-fluorophenyl group at position 3 and a 4-methoxyphenyl group at position 3. Pyrazolines are known for diverse biological activities, including antimicrobial, antifungal, and analgesic properties .
Properties
IUPAC Name |
2-chloro-1-[3-(3-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c1-24-15-7-5-12(6-8-15)16-10-17(22(21-16)18(23)11-19)13-3-2-4-14(20)9-13/h2-9,17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYOZDFZTKOPFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-[3-(3-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer properties. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The reaction employs various reagents under controlled conditions to yield the target compound.
Anticancer Properties
The compound has been evaluated for its anticancer activity using the National Cancer Institute's 60-cell line screening protocol. The results indicated significant cytotoxic effects against various cancer cell lines, including:
- Cervical Cancer
- Colon Cancer
- Breast Cancer
- Glioma
- Neuroblastoma
- Lung Cancer
The IC50 values for these cell lines were notably lower than those of standard chemotherapeutic agents like 5-Fluorouracil (5-FU), suggesting that this compound may be a promising candidate for further development in cancer therapy .
Research indicates that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. Flow cytometry analysis revealed that treatment with this compound led to significant cell cycle arrest and increased apoptotic markers in sensitive cell lines .
Case Studies
Several case studies have documented the efficacy of this compound in vitro and in vivo:
- In Vitro Study on Glioma Cells : A study demonstrated that this compound induced apoptosis in C6 glioma cells, with flow cytometry confirming increased sub-G1 phase populations indicative of cell death .
- Combination Therapy : Another investigation explored the effects of combining this compound with traditional chemotherapeutics, revealing synergistic effects that enhance overall cytotoxicity against resistant cancer cell lines .
Comparison with Similar Compounds
Halogen vs. Alkoxy Substituents
- 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (): Replacing the 3-fluorophenyl group in the target compound with a 4-chlorophenyl group alters electronic properties. Melting point: 409 K (136°C), lower than chlorinated phenothiazine derivatives (e.g., 194–196°C for compound 30 in ), likely due to reduced molecular symmetry .
- The 4-methylphenyl group provides steric bulk, which may hinder crystallinity compared to the target compound’s methoxy group .
Electron-Withdrawing vs. Electron-Donating Groups
- Phenothiazine Derivatives (): Compounds like 29 (trifluoromethyl) and 31 (methoxy) demonstrate how electron-withdrawing groups (e.g., CF₃) increase polarity and melting points (156–158°C for 29) compared to electron-donating methoxy groups (166–168°C for 31). The target compound’s 4-methoxyphenyl group likely improves solubility in polar solvents .
Core Heterocycle Modifications
- Triazole- and Oxadiazole-Containing Compounds (): Compounds such as 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () replace the dihydropyrazole core with triazoles, which are more rigid and planar. The dihydropyrazole ring in the target compound allows partial saturation, enhancing stability and enabling specific stereochemical interactions .
Physicochemical Properties
- Melting Points and Solubility :
- Spectral Data :
- IR and NMR spectra of similar compounds () show characteristic peaks for C=O (~1700 cm⁻¹) and aromatic protons (δ 6.8–7.5 ppm). The 3-fluorophenyl group in the target compound would produce distinct ¹⁹F NMR signals .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-1-[3-(3-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core. Key steps include:
- Claisen-Schmidt condensation between substituted acetophenones and hydrazines to form the dihydropyrazole ring.
- Chlorination using reagents like POCl₃ or SOCl₂ to introduce the chloroacetyl group.
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water mixtures).
- Optimization requires monitoring by TLC and adjusting stoichiometry of reagents (e.g., 1.2 equivalents of chlorinating agent) to minimize side products .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy group at δ 3.8 ppm, fluorophenyl protons at δ 7.1–7.4 ppm).
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% required for biological assays).
- X-ray crystallography (if single crystals are obtained) for absolute configuration determination .
Intermediate Research Questions
Q. What strategies are recommended for evaluating the biological activity of this compound, particularly in antimicrobial or enzyme-targeted assays?
- Methodological Answer :
- Antimicrobial screening : Follow CLSI guidelines using broth microdilution (MIC determination against Gram-positive/negative bacteria). Include positive controls (e.g., ciprofloxacin) and solvent controls .
- Enzyme inhibition assays : For targets like myeloperoxidase, use fluorometric or colorimetric substrates (e.g., Amplex Red for H₂O₂ detection). IC₅₀ values should be calculated using nonlinear regression (GraphPad Prism) .
Q. How can researchers resolve discrepancies in crystallographic data refinement for this compound?
- Methodological Answer :
- Use SHELXL (via Olex2 interface) for refinement. Address poor electron density in flexible regions (e.g., methoxyphenyl group) by applying restraints (DFIX, SIMU).
- Validate with R1 factor (<0.05) and check for twinning using PLATON. If twinning is detected, apply TWIN/BASF commands .
Advanced Research Questions
Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with a receptor structure (PDB ID: e.g., 4C1M for kinases). Parameterize the ligand with GAFF2 force field (AMBER Tools).
- MD simulations : Run 100-ns trajectories (GROMACS) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .
- DFT calculations (B3LYP/6-31G*) to study electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. How can metabolic stability and CYP3A4 induction potential be assessed for this compound?
- Methodological Answer :
- Hepatocyte assays : Use primary human hepatocytes (3 donors) incubated with 10 µM compound. Measure CYP3A4 mRNA via qPCR (TaqMan probes) and midazolam-1'-hydroxylase activity (LC-MS/MS).
- Metabolic stability : Incubate with liver microsomes (human/rat), monitor parent compound depletion over 60 minutes .
Q. What advanced analytical techniques are recommended for analyzing degradation products under stressed conditions?
- Methodological Answer :
- Forced degradation : Expose to heat (80°C), acid (0.1 M HCl), base (0.1 M NaOH), and oxidative (3% H₂O₂) conditions.
- LC-HRMS/MS (Q-TOF) with positive/negative ionization to identify degradation products. Use MassHunter for fragment analysis .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity results between in vitro and in vivo models for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
